4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1204572-81-5
VCID: VC11538673
InChI:
SMILES:
Molecular Formula: C6H4BrClFNO2S
Molecular Weight: 288.5

4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide

CAS No.: 1204572-81-5

Cat. No.: VC11538673

Molecular Formula: C6H4BrClFNO2S

Molecular Weight: 288.5

Purity: 95

* For research use only. Not for human or veterinary use.

4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide - 1204572-81-5

Specification

CAS No. 1204572-81-5
Molecular Formula C6H4BrClFNO2S
Molecular Weight 288.5

Introduction

Structural and Molecular Characteristics

The compound features a benzene ring with substituents at the 1-, 2-, 3-, and 4-positions: a sulfonamide group (-SO2_2NH2_2) at position 1, fluorine at position 2, chlorine at position 3, and bromine at position 4. This arrangement creates significant steric and electronic effects, influencing its reactivity. The sulfonamide group contributes to hydrogen bonding and solubility in polar solvents, while the halogens enhance electrophilicity, enabling participation in cross-coupling reactions .

Table 1: Molecular Properties of 4-Bromo-3-Chloro-2-Fluorobenzene-1-Sulfonamide

PropertyValue
Molecular FormulaC6H4BrClFNO2S\text{C}_6\text{H}_4\text{BrClFNO}_2\text{S}
Molecular Weight303.53 g/mol
Substituents-SO2_2NH2_2, -F, -Cl, -Br
CAS NumberNot publicly available

Synthesis and Manufacturing

The synthesis of 4-bromo-3-chloro-2-fluorobenzene-1-sulfonamide involves multi-step halogenation and sulfonation processes. A representative pathway, adapted from methods for analogous compounds , includes:

  • Halogenation of Aniline Derivatives: Starting with 4-bromo-2-fluoroaniline, chlorination at position 3 is achieved using chlorinating agents like sulfuryl chloride (SO2_2Cl2_2) in the presence of a Lewis acid catalyst .

  • Sulfonation: The chlorinated intermediate undergoes sulfonation with concentrated sulfuric acid, introducing a sulfonic acid group at position 1.

  • Conversion to Sulfonamide: Treatment with ammonia or ammonium hydroxide converts the sulfonic acid group to a sulfonamide .

Critical parameters include reaction temperature (50–60°C for optimal halogenation ) and reagent stoichiometry. For example, a molar ratio of 1:2.5–1:5 for the aniline derivative to sulfuric acid ensures complete sulfonation .

Physicochemical Properties

The compound’s properties are influenced by its halogen and sulfonamide groups:

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) but poorly soluble in water due to hydrophobic halogens.

  • Stability: Stable under ambient conditions but may decompose at elevated temperatures (>200°C) or under strong acidic/basic conditions.

  • Spectroscopic Data:

    • IR: Strong absorption bands at 1340–1160 cm1^{-1} (S=O stretching) and 3450 cm1^{-1} (N-H stretching).

    • NMR: 1H^1\text{H} NMR signals for aromatic protons appear as complex multiplets due to coupling with adjacent halogens .

Reactivity and Chemical Behavior

The compound participates in diverse reactions:

  • Nucleophilic Aromatic Substitution: The electron-withdrawing sulfonamide group activates the ring for substitution at positions para and ortho to the sulfonamide.

  • Cross-Coupling Reactions: Bromine at position 4 serves as a site for Suzuki-Miyaura couplings, enabling carbon-carbon bond formation .

  • Hydrogen Bonding: The sulfonamide group interacts with biological targets, such as enzymes, via hydrogen bonding .

Table 2: Comparative Reactivity of Halogenated Sulfonamides

CompoundKey Reactivity Differences
4-Bromo-3-fluorobenzene-1-sulfinateSulfinate group acts as a leaving group in couplings
1-Bromo-3-chloro-5-iodobenzeneLacks sulfonamide; limited hydrogen bonding

Applications in Pharmaceutical and Agrochemical Research

Antimicrobial Activity

Sulfonamide derivatives are known for antibacterial and antifungal properties. Studies on structurally similar compounds, such as 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, demonstrate inhibition of Candida species via disruption of cell membrane integrity . The target compound’s halogenation pattern may enhance its bioactivity by improving membrane permeability .

Enzyme Inhibition

The sulfonamide group can bind to enzyme active sites, as seen in carbonic anhydrase inhibitors. For example, sulfonamide-containing drugs like acetazolamide inhibit enzymatic activity through zinc ion coordination.

Comparison with Structural Analogs

The compound’s uniqueness lies in its combination of three halogens and a sulfonamide. For instance, sodium 4-bromo-3-fluorobenzene-1-sulfinate lacks the chlorine and sulfonamide group, reducing its potential for hydrogen bonding and enzymatic interactions.

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